2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine
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Overview
Description
2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and an isoindoline core, which contribute to its distinctive properties and reactivity.
Scientific Research Applications
2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine typically involves multiple steps, starting with the preparation of the isoindoline core. One common method involves the reaction of phthalic anhydride with an amine to form the isoindoline structure. Subsequently, the introduction of the morpholine ring and sulfonyl group is achieved through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism of action of 2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides: Exhibits antibacterial and antiresorptive activities.
Uniqueness
2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine stands out due to its unique combination of a morpholine ring, sulfonyl group, and isoindoline core. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-morpholin-4-ylsulfonylphenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c19-18-17-7-2-1-4-14(17)13-21(18)15-5-3-6-16(12-15)25(22,23)20-8-10-24-11-9-20/h1-7,12,19H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFATTWGTAVPSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N3CC4=CC=CC=C4C3=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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